3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
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Overview
Description
3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to an oxadiazole ring, which is further substituted with an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and readily available starting materials, would apply. Optimization of reaction conditions to maximize yield and purity would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The oxadiazole ring and the benzaldehyde moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The oxadiazole ring and the aldehyde moiety may play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
3-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde: Similar structure but with a p-tolyl group instead of an o-tolyl group.
3-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde: Similar structure but with an m-tolyl group instead of an o-tolyl group.
3-((3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness
The presence of the o-tolyl group in 3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde may impart unique steric and electronic properties, influencing its reactivity and interactions with biological targets
Properties
Molecular Formula |
C17H14N2O3 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C17H14N2O3/c1-12-5-2-3-8-15(12)17-18-16(22-19-17)11-21-14-7-4-6-13(9-14)10-20/h2-10H,11H2,1H3 |
InChI Key |
QRUZYHVDAYZVTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)COC3=CC=CC(=C3)C=O |
Origin of Product |
United States |
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